Lipophilicity and Polar Surface Area Shift Driven by Chlorosulfonyl Introduction
Introduction of the chlorosulfonyl group at the 1-position produces a measurable shift in both lipophilicity and polar surface area relative to the unsubstituted parent compound ethyl imidazo[1,5-a]pyridine-3-carboxylate. The target compound exhibits a predicted LogP of 1.49 versus 1.95 for the parent, representing a ΔLogP of –0.46 units [1][2]. Concurrently, the topological polar surface area increases from 43.60 Ų to 78.00 Ų, a gain of 34.40 Ų (+79%) [1][2]. These differences are quantitatively meaningful for absorption, distribution, and solubility optimization in lead development.
| Evidence Dimension | Predicted LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.49; TPSA = 78.00 Ų (from Chem-space, predicted) |
| Comparator Or Baseline | Ethyl imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3): LogP = 1.95; TPSA = 43.60 Ų (from hzbp.cn, predicted) |
| Quantified Difference | ΔLogP = –0.46 (24% reduction); ΔTPSA = +34.40 Ų (79% increase) |
| Conditions | Predicted values; TPSA calculated by topological method; LogP predicted via fragment-based algorithm. |
Why This Matters
A 79% increase in polar surface area directly impacts aqueous solubility and membrane permeability, making the target compound a more suitable intermediate for projects requiring reduced lipophilicity or improved renal clearance profiles compared to the parent scaffold.
- [1] Chem-space. Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate, CAS 2095410-87-8, CSSB00025785109. https://chem-space.com/CSSB00025785109-65A8D0 (accessed 2026-05-05). View Source
- [2] Hzbp.cn. Ethyl imidazo[1,5-a]pyridine-3-carboxylate, CAS 81803-60-3. http://www.hzbp.cn (accessed 2026-05-05). View Source
